Latarcin 6b
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
QAFKTFTPDWNKIRNDAKRMQDNLEQMKKRFNLNL |
Origin of Product |
United States |
Discovery, Isolation, and Initial Characterization of Latarcins
Origins of Latarcin Peptide Discovery from Lachesana tarabaevi Spider Venom
Latarcins are a family of linear, cationic antimicrobial peptides (AMPs) that were first discovered and characterized in 2006 from the venom of the spider Lachesana tarabaevi, a member of the Zodariidae family, commonly known as "ant spiders". nih.govnih.gov This venom was identified as a unique natural source of these peptides, which are believed to act synergistically with neurotoxins to paralyze prey or deter predators by increasing membrane permeability. nih.gov The venom of L. tarabaevi is particularly rich in linear cytolytic polypeptides, with these membrane-active components constituting approximately 80% of the total venom protein. researchgate.net
The discovery of latarcins was significant as they were the first group of linear peptides from spider venom for which the corresponding precursor protein structures were established. nih.gov These precursors are typically composed of a signal peptide followed by an acidic fragment that is post-translationally cleaved to yield the mature latarcin peptides. nih.govresearchgate.net The analysis of the L. tarabaevi venom gland's expressed sequence tag (EST) database not only confirmed the sequences of the purified latarcins but also predicted the existence of additional, structurally similar peptides. nih.gov This initial research highlighted the considerable diversity of these peptides within a single venom source. nih.govnih.gov
Methodologies for Latarcin Isolation and Purification from Biological Sources
The initial isolation of latarcins from the crude venom of Lachesana tarabaevi was achieved through High-Performance Liquid Chromatography (HPLC) fractionation. nih.govmdpi.com This technique separates the complex mixture of venom components based on their physicochemical properties, allowing for the purification of individual peptides. nih.govmdpi.com Following separation, the identity and purity of the isolated latarcins were confirmed using mass spectrometry, and their amino acid sequences were determined through amino acid analysis. nih.govmdpi.com
Once the primary structures of the naturally occurring latarcins were identified, subsequent studies have often utilized solid-phase peptide synthesis to produce them for further research. mdpi.comnih.gov This chemical synthesis approach allows for the production of larger quantities of pure peptides. The synthesized peptides are typically purified using reversed-phase HPLC (RP-HPLC). nih.govnih.gov The final purity, often exceeding 95%, is verified by analytical HPLC coupled with mass spectrometry to confirm the correct molecular mass. mdpi.comnih.gov
Primary Classification of Latarcin 6b as a Linear Membrane-Active Peptide
This compound, along with other members of the latarcin family, is classified as a linear, membrane-active peptide. nih.govresearchgate.net This classification is based on several key structural and functional characteristics. Structurally, latarcins are linear, meaning they lack disulfide bonds that would create a more rigid, cyclic structure. nih.govmdpi.com They are also cationic, possessing a net positive charge due to a high content of basic amino acid residues like lysine (B10760008) and arginine. frontiersin.org
Functionally, latarcins are characterized by their interaction with and disruption of cell membranes. nih.govnih.gov In an aqueous environment, these peptides are typically unstructured or exist in a random coil conformation. nih.govmdpi.com However, in the presence of a membrane-mimicking environment, such as lipid bilayers or certain solvents like trifluoroethanol, they adopt an amphipathic α-helical secondary structure. nih.govfrontiersin.org This amphipathic nature, with distinct hydrophobic and hydrophilic faces, is crucial for their membrane activity. mdpi.com The proposed mechanism of action for latarcins is consistent with the "carpet-like" model, where the peptides accumulate on the surface of the target membrane and cause destabilization and permeabilization once a critical concentration is reached. nih.govnih.gov
Interactive Data Tables
Table 1: Properties of Latarcin Peptides
| Latarcin | Amino Acid Sequence | Length (Residues) | Net Charge |
| Ltc 1 | SMWSGMWRRKLKKLRNALKKKLKGE | 26 | +8 |
| Ltc 2a | GLFGKLIKKFGRKAISYAVKKARGKH | 26 | +9 |
| Ltc 3a | SWKSMAKKLKEYMEKLKQRA | 20 | +6 |
| Ltc 4a | GKLKKLKKEIKKELKKKIG | 20 | +8 |
| Ltc 5 | GKLKKLKKEIKKELKKKIGKKLKKEIK | 28 | +10 |
| Ltc 6a | GKLKKLKKEIKKELKKKIGKKLKKEIKKELKKKIG | 35 | +12 |
| Ltc 6b | GKLKKLKKEIKKELKKKIGKKLKKEIKKELKKKIGK | 35 | +13 |
| Ltc 7 | GKLKKLKKEIKKELKKKIGKKLKKEIKKELKKKIGKK | 36 | +14 |
Data sourced from Kozlov et al., 2006 and other related studies.
Table 2: Summary of this compound Characteristics
| Characteristic | Description |
| Source | Venom of the spider Lachesana tarabaevi |
| Peptide Family | Latarcin |
| Structure | Linear, Cationic |
| Secondary Structure | Adopts an amphipathic α-helix in membrane environments |
| Mechanism of Action | Membrane-active, consistent with the "carpet-like" model |
Biosynthetic Pathways and Post Translational Processing of Latarcin 6b
Precursor Protein Analysis and Gene Expression Studies
Latarcin 6b is synthesized as part of a larger precursor protein. nih.gov Analysis of expressed sequence tags (ESTs) from the venom glands of L. tarabaevi has been instrumental in identifying the full-length precursor proteins of the latarcin family. nih.gov These precursors are typically composed of a signal peptide, a propeptide region, and the mature peptide sequence(s). mdpi.comfrontiersin.org
Gene expression studies confirm that latarcins are produced in the venom gland. nih.gov The precursor proteins for latarcins can be categorized into three main types based on the number of mature peptides they yield: simple, binary, and complex. nih.govresearchgate.net
This compound originates from a binary precursor . This type of precursor is processed to release two distinct mature latarcin peptides. nih.gov Specifically, the binary precursor for Ltc 6b also encodes for Latarcin 6a (Ltc 6a). nih.gov Another binary precursor gives rise to Latarcin 6c. nih.gov
The general structure of latarcin precursors includes:
Signal Peptide: This N-terminal sequence directs the precursor protein into the secretory pathway and is subsequently removed by a signal peptidase. nih.gov
Propeptide: This region often has an acidic character, which is thought to neutralize the positive charge of the mature peptide, potentially preventing premature activity or aiding in proper folding. frontiersin.orgresearchgate.net
Mature Peptide Sequence(s): These are the C-terminal portions of the precursor that, after cleavage, become the active latarcin peptides. nih.govmdpi.com
Table 1: Characteristics of Latarcin Precursor Types
| Precursor Type | Number of Mature Peptides Released | Example | Structural Organization |
|---|---|---|---|
| Simple | One | Most latarcin precursors | Conventional prepropeptide structure with a prosequence followed by a single mature peptide. nih.gov |
| Binary | Two | Ltc 6a and Ltc 6b precursor | Contains two mature latarcin sequences within the precursor protein. nih.gov |
| Complex | Multiple (of different types) | Ltc 4a or Ltc 4b precursor | Cleaved into a latarcin peptide and multiple repetitive polypeptide elements (RPEs). nih.gov |
Enzymatic Cleavage Mechanisms in this compound Maturation
The maturation of this compound from its precursor protein is dependent on precise enzymatic cleavage. nih.gov This proteolytic processing occurs at specific sites to release the mature peptide. nih.govwikipedia.org While the exact proteases involved in this process have not been definitively identified, the cleavage sites themselves have been characterized. nih.gov
Processing of spider toxin precursors, including latarcins, is thought to occur at two specific types of motifs: nih.gov
Processing Quadruplet Motif (PQM): This motif has the sequence AAAR, where 'A' is at least one glutamic acid (Glu) residue and 'R' is an arginine (Arg) residue. Cleavage occurs after the arginine. nih.govfrontiersin.org
Inverted Processing Quadruplet Motif (iPQM): This motif has the sequence RAAA, with arginine at the first position followed by at least one glutamic acid. nih.govfrontiersin.org
In the binary precursor containing Ltc 6a and Ltc 6b, these processing motifs demarcate the N- and C-termini of the mature peptides, signaling the specific locations for enzymatic cleavage. nih.gov The presence of proteolytic activity in spider venom has been reported, and it is plausible that these enzymes are involved in the maturation of toxins like this compound. nih.gov
Research into Post-Translational Modifications of this compound, Including Pyroglutamic Acid Formation
Following proteolytic cleavage, this compound undergoes further chemical changes known as post-translational modifications (PTMs). nih.govthermofisher.com These modifications are crucial for the structure and function of the final peptide.
One of the key PTMs identified in this compound is the formation of a pyroglutamic acid (pGlu) residue at its N-terminus. nih.gov This modification occurs through the cyclization of an N-terminal glutamine (Gln) residue. nih.govwikipedia.org The process involves the loss of an ammonia (B1221849) molecule, leading to the formation of a five-membered lactam ring. thieme-connect.de
The formation of pyroglutamic acid can happen spontaneously or be catalyzed by enzymes such as glutaminyl cyclases. wikipedia.orgthieme-connect.de This modification is significant because it removes the positive charge of the N-terminal primary amine and is believed to protect the peptide from degradation by aminopeptidases, thereby increasing its stability. nih.govthieme-connect.de
Other PTMs observed within the broader latarcin family, though not all necessarily on Ltc 6b, include C-terminal amidation and cleavage of a C-terminal lysine (B10760008) residue. nih.gov
Table 2: Key Post-Translational Modifications in the Latarcin Family
| Modification | Description | Affected Latarcins (Examples) | Functional Significance (Assumed) |
|---|---|---|---|
| Pyroglutamic Acid Formation | Cyclization of an N-terminal glutamine residue to form pyroglutamic acid. nih.gov | Ltc 6a, Ltc 6b, Ltc 6c nih.gov | Protection of the N-terminus from proteolytic degradation. nih.gov |
| C-terminal Amidation | Conversion of a C-terminal glycine (B1666218) residue to an amide group. nih.gov | Ltc 3a, 3b, 4a, 4b, 5 nih.gov | Enhances biological activity and stability. nih.gov |
| C-terminal Lysine Cleavage | Removal of a lysine residue from the C-terminus. nih.gov | Ltc 1 nih.gov | Maturation of the peptide. |
Comparative Biosynthetic Research across the Latarcin Family
Comparative studies across the latarcin family reveal a common overarching biosynthetic strategy, yet with variations that lead to the diversity of these peptides. nih.gov The fundamental model involves production as a precursor that is subsequently processed. nih.govfrontiersin.org The similarity observed in the N-terminal regions of otherwise dissimilar peptides is likely related to the requirements of the biosynthetic pathway, ensuring recognition and cleavage by specific proteases. nih.gov
The three distinct types of precursors—simple, binary, and complex—highlight a modular evolution of the latarcin genes. nih.govresearchgate.net This allows for the generation of a wide array of peptides from a limited set of genetic blueprints. For instance, while Ltc 6b is produced from a binary precursor alongside Ltc 6a, other latarcins like Ltc 4a are generated from complex precursors that also yield repetitive polypeptide elements. nih.gov
This shared biosynthetic framework, involving signal peptides for secretion and propeptides for processing, is not unique to latarcins but is also observed in other spider venom peptides, such as neurotoxins and other cytolytic peptides like Oxyopinin-4a. nih.gov This suggests a conserved mechanism for peptide toxin maturation in spiders. nih.govfrontiersin.org The study of immature forms of latarcins, such as a synthetic Latarcin 3b with a C-terminal glycine instead of an amide, has shown significantly reduced activity, underscoring the functional importance of these post-translational modifications. nih.gov
Molecular Conformation and Structural Dynamics of Latarcin 6b in Biological Environments
Conformational Analysis in Membrane-Mimicking Environments
Like other latarcins, Latarcin 6b is largely disordered in aqueous solutions. nih.gov However, upon encountering a membrane-mimicking environment, it undergoes a significant conformational change to adopt a more ordered structure. nih.govcapes.gov.br This transition is a hallmark of many membrane-active peptides, enabling their function at the cell membrane interface. biorxiv.org
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in different environments. For the latarcin family, CD studies have consistently shown that these peptides are predominantly in a random coil conformation in aqueous buffer. nih.govresearchgate.net However, in the presence of membrane-mimicking agents such as trifluoroethanol (TFE), detergent micelles (e.g., sodium dodecyl sulfate (B86663) - SDS), or phospholipid vesicles, they fold into α-helical structures. capes.gov.brnih.govresearchgate.net
Specifically for the group of latarcins that includes Ltc6a (a close homolog of Ltc6b), CD spectra in the presence of small unilamellar vesicles composed of DMPC/DMPG showed distinct helical characteristics. researchgate.net Although Ltc6a and Ltc7 display lower antimicrobial and hemolytic activities, they still perturb model bilayers, and CD data confirms their ability to fold in a lipid environment. researchgate.netmdpi.com Oriented Circular Dichroism (OCD) further helps in determining the orientation of these helices relative to the lipid bilayer. nih.gov OCD results for the latarcin family show that most, with the exception of Ltc6a, form α-helical structures in macroscopically oriented membrane samples. mdpi.com
| Latarcin | Environment | Predominant Conformation | Reference |
| Latarcins (general) | Aqueous Solution | Random Coil | nih.govnih.gov |
| Latarcins (general) | 50% Trifluoroethanol (TFE) | α-Helix | nih.govresearchgate.net |
| Latarcins (general) | Phospholipid Vesicles | α-Helix | capes.gov.brresearchgate.net |
| Ltc6a | DMPC/DMPG Vesicles | Helical | researchgate.net |
| Ltc6a | Oriented DMPC/DMPG | Not fully α-helical in OCD | mdpi.com |
This table is interactive. Click on the headers to sort.
NMR spectroscopy provides high-resolution structural information on peptides in both solution and solid states. Solution NMR studies of latarcins like Ltc2a in SDS micelles have revealed a helix-hinge-helix structural motif. acs.org These studies, often combined with computational methods, help to build detailed three-dimensional models of the peptides in their membrane-bound state. nih.govacs.org
Solid-state NMR is particularly suited for studying peptides embedded in lipid bilayers that mimic natural cell membranes. psu.eduillinois.edu For the latarcin family, solid-state 15N-NMR has been used to systematically characterize the conformation and alignment of the peptides in their membrane-bound state. nih.govresearchgate.net These experiments on 15N-labeled latarcins in oriented DMPC/DMPG lipid bilayers have shown that the peptides generally adopt an α-helical conformation, with varying degrees of tilt relative to the membrane normal. mdpi.comresearchgate.net For instance, Ltc2a is significantly tilted, while Ltc3a is only slightly tilted. mdpi.com Ltc6a, however, presents a broad 15N-NMR signal and appears to strongly perturb the lipid bilayer, which is consistent with OCD data suggesting it may not form a stable, uniform helix. mdpi.com
| Technique | Sample Environment | Key Finding for Latarcin Family | Reference |
| Solution 1H NMR | SDS Micelles | Helix-hinge-helix motif (for Ltc2a) | acs.org |
| Solid-State 15N NMR | Oriented DMPC/DMPG Bilayers | Peptides adopt α-helical structures with varying tilts | nih.govmdpi.com |
| Solid-State 31P NMR | DMPC/DOPG Liposomes | Reveals peptide-induced bilayer perturbation | nih.gov |
| Solid-State 15N NMR | Oriented DMPC/DMPG Bilayers | Ltc6a strongly perturbs the lipid bilayer | mdpi.comresearchgate.net |
This table is interactive. Click on the headers to sort.
Research on Amphipathic Character and Helix Geometry in Bilayer Interactions
The amphipathic nature of the α-helices formed by latarcins is crucial for their interaction with lipid bilayers. nih.govfrontiersin.org This means that the helical structure segregates hydrophobic and hydrophilic amino acid residues onto opposite faces. researchgate.net This amphipathicity drives the insertion of the peptide into the membrane, with the hydrophobic face interacting with the lipid acyl chains and the hydrophilic, often cationic, face interacting with the lipid headgroups and water. nih.gov
The geometry of the helix, including its length, orientation, and the distribution of residues, dictates the mode of membrane interaction. worldscientific.comresearchgate.net Studies on the latarcin family have revealed that different peptides adopt different orientations within the membrane. researchgate.netmdpi.com Some, like Ltc1, tend to lie on the surface of the bilayer, while others, like Ltc2a, are tilted and insert more deeply. mdpi.comresearchgate.net This tilt is influenced by the peptide's sequence and the properties of the lipid bilayer. biorxiv.org this compound, being one of the longest peptides in the family and having a relatively low net positive charge due to a high number of acidic residues, likely exhibits complex interactions with the bilayer surface. nih.govnih.gov The low net charge of Ltc6a and Ltc7 is thought to contribute to their reduced lytic activity, though they still cause considerable leakage in model vesicles, indicating they do perturb the membrane structure. mdpi.comresearchgate.net
Computational Approaches to this compound Structural Modeling
Computational methods are essential for refining experimental data and providing dynamic insights into peptide-membrane interactions that are difficult to capture through experiments alone. nih.govsoton.ac.uk
MD simulations have been employed to study the behavior of latarcins in various membrane environments. nih.govworldscientific.com These simulations can model the peptide's folding, insertion, and the resulting membrane perturbations over time. uzh.ch For example, long-term MD simulations of Ltc1 and Ltc2a in different model membranes have helped to elucidate how factors like membrane curvature and peptide plasticity influence their binding mode. worldscientific.com The simulations showed that Ltc2a's insertion induces significant local changes in the lipid dynamics, which correlates with its high lytic activity. worldscientific.com While specific MD studies focusing solely on this compound are not extensively documented, simulations of homologous peptides provide a framework for understanding its potential behavior. nih.gov
Monte Carlo (MC) simulations are another powerful computational tool used in the structural biology of peptides. acs.orgstfc.ac.uk They are particularly useful for refining structures derived from lower-resolution experimental data, such as NMR distance restraints. acs.orgnih.gov For Latarcin 2a, the NMR-derived structure in micelles was refined using Monte Carlo simulations in an implicit water-octanol slab to better represent the membrane environment. acs.orgresearchgate.net This combined approach confirmed a helix-hinge-helix structure and provided insights into the hydrophobic/hydrophilic properties that govern its "carpet-like" mechanism of membrane disruption. acs.org Such refinement techniques are crucial for building accurate atomic-level models of how latarcins, including this compound, are structured within a biological membrane. soton.ac.uk
Biological Activities and Functional Scope of Latarcin 6b
Research into Antimicrobial Spectrum and Potency
Latarcin 6b has been investigated for its ability to inhibit the growth of various microorganisms. The potency of its antimicrobial action is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microbe.
Studies against Gram-Positive Bacterial Strains
Research indicates that this compound demonstrates activity against Gram-positive bacteria. nih.gov One study reported its activity against strains such as Bacillus subtilis and Staphylococcus xylosus. nih.gov Specifically, Ltc6a, a closely related variant, is noted to be active only toward Gram-positive strains. nih.gov However, another source indicates that M-zodatoxin-Lt6a/b, which includes this compound, showed no antimicrobial activity against Arthrobacter globiformis and Bacillus subtilis at concentrations greater than 70 µM. uniprot.org
Studies against Gram-Negative Bacterial Strains
The efficacy of this compound against Gram-negative bacteria appears to be limited. Studies have shown that it is largely inactive against strains like Escherichia coli and Acinetobacter sp.. nih.gov M-zodatoxin-Lt6a/b also showed no activity against Escherichia coli (strains DH5-alpha and MH1) and Pseudomonas aeruginosa at concentrations above 70 µM. uniprot.org The positive charge of latarcins is generally considered important for their interaction with the outer membrane of Gram-negative bacteria. nih.gov
Antifungal Activity Research
Investigations into the antifungal properties of the broader M-zodatoxin-Lt6a/b complex, which contains this compound, have shown a lack of activity. It did not inhibit the growth of the yeasts Pichia pastoris and Saccharomyces cerevisiae at concentrations exceeding 70 µM. uniprot.org While other latarcins have demonstrated antifungal effects, this specific activity has not been a prominent feature of this compound in the available research. capes.gov.brresearchgate.net
Investigation of Potential Anticancer Activities
The potential of latarcins as anticancer agents has been a subject of interest. nih.govkvinzo.comresearchgate.net These peptides are explored for their cytotoxic effects on cancer cells. nih.gov While research is ongoing to validate the in-vitro anticancer efficacy and understand the mechanistic pathways, specific data detailing the direct anticancer activity of this compound is not extensively documented in the provided search results. kvinzo.com However, the broader family of latarcins has been shown to affect cancer cells, such as erythroleukemia K562 cells. nih.gov
Analysis of Broader Cytolytic Effects in Model Systems
Cytolytic peptides like latarcins can disrupt cell membranes, leading to cell death. capes.gov.brresearchgate.net this compound and its close relative Ltc6a are noted to have low or marginal hemolytic activity against human and rabbit erythrocytes, indicating a degree of selectivity in their cytolytic action. nih.govuniprot.org While most latarcins adopt an amphipathic α-helical structure in membrane-like environments, which is crucial for their membrane-disrupting activity, Ltc6a shows a tendency to aggregate in the membrane. capes.gov.brnih.gov This aggregation might explain its different activity profile compared to other latarcins. nih.gov The general mode of action for latarcins is often described by the "carpet-like" model, where the peptides accumulate on the membrane surface and cause destabilization. capes.gov.br
Interactive Data Table: Antimicrobial Activity of this compound and related peptides
| Peptide/Complex | Target Organism | Strain | MIC (µM) | Source |
| M-zodatoxin-Lt6a/b | Gram-Positive Bacteria | Arthrobacter globiformis VKM Ac-1112 | >70 | uniprot.org |
| M-zodatoxin-Lt6a/b | Gram-Positive Bacteria | Bacillus subtilis VKM B-501 | >70 | uniprot.org |
| Ltc6a | Gram-Positive Bacteria | Bacillus subtilis subsp. spizizenii | Moderately Active | nih.gov |
| Ltc6a | Gram-Positive Bacteria | Staphylococcus xylosus | Moderately Active | nih.gov |
| M-zodatoxin-Lt6a/b | Gram-Negative Bacteria | Escherichia coli DH5-alpha | >70 | uniprot.org |
| M-zodatoxin-Lt6a/b | Gram-Negative Bacteria | Escherichia coli MH1 | >70 | uniprot.org |
| M-zodatoxin-Lt6a/b | Gram-Negative Bacteria | Pseudomonas aeruginosa PAO1 | >70 | uniprot.org |
| Ltc6a | Gram-Negative Bacteria | Escherichia coli | Inactive | nih.gov |
| Ltc6a | Gram-Negative Bacteria | Acinetobacter sp. | Inactive | nih.gov |
| M-zodatoxin-Lt6a/b | Yeast | Pichia pastoris GS115 | >70 | uniprot.org |
| M-zodatoxin-Lt6a/b | Yeast | Saccharomyces cerevisiae Y190 | >70 | uniprot.org |
Mechanistic Understanding of Latarcin 6b Interaction with Cellular Systems
Membrane Interaction Models and Hypotheses (e.g., Carpet Model)
The interaction of antimicrobial peptides (AMPs) with cell membranes is often described by several models, including the barrel-stave, toroidal pore, and carpet models. biorxiv.org For many latarcins, a "carpet-like" mechanism has been proposed. capes.gov.brresearchgate.net This model postulates that the peptides first accumulate on the surface of the membrane, orienting parallel to the lipid bilayer. biorxiv.org Once a threshold concentration is reached, they disrupt the membrane's curvature and integrity, leading to its disintegration without forming discrete pores. nih.govbiorxiv.org While direct studies on Ltc 6b's adherence to a specific model are limited, the behavior of other latarcins provides a framework for understanding its potential mechanisms. For instance, Ltc 2a, a highly active latarcin, is thought to act via a detergent-like "carpet" mechanism. nih.gov Given that Ltc 6b can perturb model bilayers despite its low biological activity, it may interact with membranes in a manner consistent with the initial stages of the carpet model, binding to the surface and causing some level of destabilization. nih.govnih.gov
Permeabilization Research of Model Lipid Bilayers and Cell Membranes
Research into the ability of Latarcin 6b to permeabilize membranes has yielded interesting, and somewhat paradoxical, results when comparing its effects on artificial lipid bilayers versus whole cells.
Fluorescence vesicle leakage assays are a key tool for assessing a peptide's intrinsic ability to disrupt a lipid bilayer. nih.govresearchgate.net In studies using large unilamellar vesicles (LUVs) composed of a 1:1 mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), Ltc 6b induced considerable leakage, reaching approximately 50%. nih.govresearchgate.net This is a significant level of permeabilization, especially when compared to some of the more antimicrobially active latarcins like Ltc3a and Ltc4a, which only cause about 20% leakage. nih.gov This finding indicates that Ltc 6b has a specific and potent action against these model membranes, even though this activity does not translate to high antimicrobial or hemolytic effects. nih.govresearchgate.net
| Latarcin Peptide | Vesicle Leakage (%) | Antimicrobial Activity | Hemolytic Activity |
| Ltc 6a | ~50% | Low/None | <3% |
| Ltc 7 | ~50% | Low/None | <3% |
| Ltc 2a | 75% | High | High (100% at 128 µg/mL) |
| Ltc 3a | ~20% | Moderate | Low (16% at 256 µg/mL) |
| Ltc 4a | ~20% | Moderate | Low (12% at 256 µg/mL) |
| Data sourced from studies on POPC/POPG (1/1) vesicles. nih.govresearchgate.net |
Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells. kvinzo.comnih.gov Its uptake is therefore a reliable indicator of membrane damage. kvinzo.comresearchgate.net While specific PI uptake studies focusing solely on Ltc 6b are not extensively detailed in the provided context, the general methodology is crucial for understanding the membrane-disrupting activity of the broader latarcin family. kvinzo.com For instance, PI uptake assays have confirmed the membrane-disrupting capabilities of other latarcins on bacterial cells like MRSA. kvinzo.com The discrepancy between Ltc 6b's high activity in vesicle leakage assays and its low biological activity suggests that if PI uptake were measured in bacterial cells treated with Ltc 6b, the uptake would likely be low, mirroring its weak antimicrobial effect. nih.govresearchgate.net
Electrostatic Interactions with Anionic Membrane Lipids
The initial interaction between cationic AMPs and bacterial membranes is typically driven by electrostatic attraction to the negatively charged lipids present in the bacterial cell wall, such as phosphatidylglycerol (PG). rsc.orgreading.ac.uksoton.ac.uk Latarcins, including Ltc 6b, are cationic peptides, although Ltc 6b has a lower net positive charge compared to more potent latarcins due to a higher content of acidic residues. nih.govnih.gov This positive charge is expected to facilitate an initial electrostatic attraction to anionic lipid vesicles. nih.gov The significant leakage induced by Ltc 6b in anionic POPC/POPG vesicles supports the occurrence of this interaction. nih.govresearchgate.net However, the relationship is not straightforward. Ltc1 and Ltc5, despite having a high positive charge, induce the least leakage in these vesicles, suggesting that strong electrostatic attraction alone does not guarantee high permeabilization and that other factors, such as the peptide's structure and hydrophobic properties, play a critical role. nih.gov
Exploration of Intracellular Targets for this compound
For some AMPs that can translocate across the cell membrane without causing significant damage, intracellular components become the primary targets. nih.govnih.gov This is a proposed mechanism for latarcins like Ltc1 and Ltc5, which are antimicrobially active yet cause minimal membrane perturbation. nih.gov However, for Ltc 6b, the current evidence does not strongly point towards intracellular targets. Its low antimicrobial activity suggests it is not effectively killing bacteria, and its significant disruption of model membranes is more indicative of a membrane-centric action, even if this action is not efficient against live cells. nih.govresearchgate.net It is possible that Ltc 6b has other biological functions relevant to the spider, which are not captured in standard antimicrobial assays. nih.gov
Biophysical Characterization of Membrane Destabilization
Biophysical techniques provide a molecular-level view of how peptides interact with and destabilize membranes.
Circular Dichroism (CD) Spectroscopy : In the presence of lipid vesicles (DMPC/DMPG), Ltc 6b exhibits the lowest degree of helicity (65%) among the latarcin peptides. researchgate.net This is in contrast to other latarcins which show higher helical content upon membrane binding. nih.govresearchgate.net This suggests that while Ltc 6b does interact with the membrane, its structure in this environment is less ordered than that of its more active counterparts. researchgate.net
Oriented Circular Dichroism (OCD) : OCD measurements on macroscopically oriented membranes did not confirm an α-helical structure for Ltc 6b, unlike the other latarcins. nih.gov This further supports the idea that its interaction with membranes is distinct and does not involve the formation of a stable, tilted helix that is common for many membrane-active peptides. nih.govmdpi.com
Solid-State NMR Spectroscopy : While detailed solid-state NMR data for Ltc 6b is not as extensively reported as for other latarcins, this technique is invaluable for determining the alignment and dynamics of peptides within the bilayer. nih.govnih.govresearchgate.net For other latarcins, NMR has shown that they can be surface-bound or tilted within the bilayer. nih.gov The lack of a clear helical signature for Ltc 6b in OCD suggests its interaction might be more superficial or disordered, leading to the observed membrane perturbation without the deep insertion or pore formation associated with more structured peptides. nih.gov
Structure Activity Relationship Sar Studies for Latarcin 6b
Influence of Amino acid Sequence and Composition on Activity
The biological activity of latarcins, including Latarcin 6b (Ltc 6b), is intrinsically linked to their amino acid sequence and composition. Ltc 6b, along with Ltc 7, is notable for having the highest content of acidic residues among the latarcins. nih.gov While most latarcins are cationic, the presence of negatively charged residues (glutamic acid, aspartic acid) in Ltc 6b and Ltc 7 is a distinguishing feature. nih.gov
Latarcins are generally unstructured in aqueous solutions but adopt an α-helical conformation in membrane-mimicking environments. nih.govnih.govresearchgate.net This transition is crucial for their biological function. The amino acid sequence dictates the propensity of the peptide to form a stable amphipathic α-helix upon interacting with cell membranes. nih.gov For instance, Ltc 3a/3b exhibit a higher intrinsic α-helical content, potentially due to helix-stabilizing interactions like salt bridges favored by their specific amino acid sequence. nih.gov
While Ltc 6b and other latarcins share the ability to form α-helices, there is low sequence similarity among many members of the family. nih.gov This diversity in sequence contributes to the varied biological activities observed across the latarcin group. For example, Ltc 6a and Ltc 7, which are the longest latarcins, have a high content of polar and charged residues respectively, which influences their activity. mdpi.com
Role of Peptide Length and Net Charge Distribution
The net charge of latarcins varies significantly, from +2 to +10. nih.gov Ltc 6b has a relatively low net positive charge of +5, resulting from 8 positively charged residues and 3 negatively charged residues. mdpi.comresearchgate.net In contrast, other latarcins like Ltc 2a and Ltc 5 have a much higher net charge of +10. mdpi.comresearchgate.net The positive charge is crucial for the initial electrostatic attraction to the negatively charged components of bacterial cell membranes. nih.govbiorxiv.org For many latarcins, a strong correlation exists between their net positive charge and their activity against Gram-negative bacteria. nih.gov
However, the relationship is not solely dependent on the magnitude of the net charge. The distribution of charged residues along the peptide sequence is equally important. nih.gov The arrangement of charged and hydrophobic residues determines the amphipathic character of the α-helix formed in the membrane environment. nih.gov
Studies on other AMPs have shown that there is an optimal charge for maximal antimicrobial effect, which is also dependent on the peptide's length. nih.govub.edu While a higher net charge generally enhances antimicrobial activity, the specific distribution of these charges along the helical structure is key to its function. nih.gov For Ltc 6b, its considerable length combined with a moderate net charge contributes to its specific mode of action.
Impact of C-Terminal Modifications (e.g., Amidation) on this compound Functionality
Post-translational modifications, such as C-terminal amidation, play a significant role in the functionality of many antimicrobial peptides. This modification involves the conversion of a C-terminal glycine (B1666218) residue into an amide group. nih.gov While several latarcins, including Ltc 3a, 3b, 4a, 4b, and 5, are C-terminally amidated, this compound possesses a free C-terminus (carboxyl group). nih.govmdpi.com
C-terminal amidation can have several effects on a peptide's properties. It removes the negative charge of the C-terminal carboxyl group, thereby increasing the net positive charge of the peptide. biorxiv.org This modification is often assumed to protect the peptide from degradation by exopeptidases. nih.gov
Studies on synthetic analogues of Ltc 3b have demonstrated the functional importance of C-terminal amidation. An analogue with a C-terminal glycine instead of the amide (Ltc 3b-G) showed significantly lower antimicrobial activity compared to the mature, amidated Ltc 3b. nih.govresearchgate.net This suggests that for certain latarcins, amidation is crucial for high efficacy. core.ac.uk The enhanced activity of the amidated form is likely due to the increased net positive charge, which improves its interaction with negatively charged bacterial membranes. biorxiv.org
Correlation of Amphipathicity and Helix Orientation with Biological Efficacy
The biological efficacy of this compound is strongly correlated with its ability to form an amphipathic α-helix and its subsequent orientation within the cell membrane. In an aqueous environment, latarcins are typically disordered, but upon contact with a membrane-mimicking environment, they fold into an α-helical structure. nih.govnih.govresearchgate.net This induced helix possesses an amphipathic character, meaning it has distinct hydrophobic and hydrophilic faces. nih.gov
The hydrophobic face interacts with the lipid core of the membrane, while the hydrophilic, often positively charged face, interacts with the polar head groups of the lipids and the aqueous surroundings. researchgate.net The degree of segregation between polar and nonpolar residues in the folded peptide is a key determinant of its activity. researchgate.net
The orientation of this helix relative to the membrane surface is critical. Solid-state NMR studies have shown that different latarcins adopt different orientations. Some lie flat on the membrane surface, while others, like Ltc 2a, are significantly tilted. nih.govresearchgate.net Ltc 6a, a close relative of Ltc 6b, was found to perturb the lipid bilayer and potentially form aggregates, but its precise helical alignment was difficult to determine. researchgate.net
The biological consequence of this is significant. Peptides that are more tilted or that insert into the membrane are often more disruptive and can lead to pore formation or membrane breakdown. nih.gov For instance, the highly tilted Ltc 2a is indiscriminately lytic. nih.govresearchgate.net In contrast, peptides that remain on the surface may act via a "carpet-like" mechanism, where they accumulate and disrupt the membrane at a certain concentration, or they may translocate across the membrane to reach intracellular targets. nih.govresearchgate.net The specific amphipathic profile and resulting helix orientation of Ltc 6b are therefore fundamental to its biological activity.
Rational Design Principles for Modifying this compound Activity and Selectivity
The diverse structures and activities within the latarcin family provide a foundation for the rational design of new peptides with enhanced activity and selectivity. nih.gov By understanding the structure-activity relationships of peptides like this compound, new analogues can be engineered with improved therapeutic potential. frontiersin.org
Key principles for modifying Ltc 6b and other latarcins include:
Amino Acid Substitution: Strategic replacement of amino acids can modulate key physicochemical properties. For example, substituting specific residues to increase hydrophobicity or net positive charge can enhance antimicrobial activity. nih.gov Replacing glutamic acid with lysine (B10760008), for instance, would increase the net positive charge. nih.gov
Peptide Truncation/Elongation: The length of the peptide is a critical parameter. ub.edu Creating shorter versions of Ltc 6b that retain the core amphipathic helical region could lead to more cost-effective and potentially more selective analogues. nih.gov
Modulating Amphipathicity: The balance and distribution of hydrophobic and hydrophilic residues can be fine-tuned to optimize the amphipathic moment of the helix. This can influence the peptide's interaction with different membrane types, potentially increasing selectivity for microbial over host cells. nih.gov
C-terminal Modification: While Ltc 6b has a free C-terminus, introducing C-terminal amidation could be a strategy to increase its net positive charge and potentially its antimicrobial potency, as seen with Ltc 3b. nih.govresearchgate.net
By applying these principles, it is possible to design novel peptides based on the Ltc 6b scaffold. For example, analogues of Ltc-3a have been successfully created with increased antibacterial and anticancer activity and reduced hemolytic effects by modifying the primary sequence to enhance the α-helical structure and charge. nih.gov This approach of rational design holds promise for developing new therapeutic agents from the structural template of this compound. frontiersin.orgmdpi.com
Synthetic Methodologies and Engineered Analog Generation
Solid-Phase Peptide Synthesis (SPPS) Techniques for Latarcin 6b
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for artificially producing this compound. This technique involves assembling a peptide chain sequentially while one end is anchored to an insoluble polymer support.
The most common strategy employed for synthesizing latarcins is based on the use of the N-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the N-terminus of the amino acids. frontiersin.orgmdpi.com This approach is favored due to the mild conditions required for Fmoc group removal, which preserves the integrity of the growing peptide chain. csic.es
The synthesis starts by attaching the first C-terminal amino acid to a solid support, such as a Wang resin for peptides with a C-terminal acid, which is the case for this compound. mdpi.comnih.gov For longer peptides like the 35-residue this compound, a low-load (LL) Wang resin (e.g., 0.3 mmol/g) is often utilized to improve the efficiency of the synthesis and simplify subsequent purification. mdpi.comnih.gov
The synthesis cycle involves two main steps: deprotection and coupling. The Fmoc group is removed from the resin-bound amino acid using a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). frontiersin.orgresearchgate.net Following the deprotection and washing steps, the next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminus. This cycle is repeated until the full peptide sequence is assembled. youtube.com
Once the synthesis is complete, the peptide is cleaved from the resin support, and all amino acid side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA), in the presence of "scavengers" such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). frontiersin.orgsigmaaldrich.com These scavengers capture the reactive carbocations generated during the deprotection process, preventing unwanted side reactions. The crude peptide is then precipitated, often with cold diisopropyl ether, and prepared for purification. nih.gov
| Component | Function | Common Reagents |
| Solid Support (Resin) | Insoluble anchor for the C-terminal amino acid. | Low-Load (LL) Wang Resin |
| Protecting Group | Temporarily blocks the N-terminus of amino acids. | Fmoc (N-9-fluorenylmethyloxycarbonyl) |
| Deprotection Agent | Removes the Fmoc group to allow for chain elongation. | 20% Piperidine in DMF |
| Coupling Reagents | Activate the carboxylic acid group for peptide bond formation. | HBTU/HOBt/DIPEA or DIC/HOBt |
| Cleavage Cocktail | Releases the completed peptide from the resin and removes side-chain protecting groups. | TFA / Water / TIS / EDT (e.g., 94.0:2.5:2.5:1.0) |
Design and Production of this compound Derivatives for Research
The generation of this compound derivatives is a key strategy for investigating its structure-function relationships, with the goal of modulating its biological activity. nih.govuenf.br While specific research on this compound derivatives is not extensively documented, the principles for engineering analogs are well-established within the latarcin family. nih.govresearchgate.net The design process typically focuses on modifying key physicochemical properties such as net charge, hydrophobicity, and amphipathicity, which are known to influence the peptide's interaction with cell membranes. nih.gov
Synthetic analogs of other latarcins have been produced to explore the functional importance of specific residues or modifications. nih.govresearchgate.net For example, studies on Latarcin 3b demonstrated that its C-terminal amidation is crucial for high antimicrobial activity, as a synthetic analog with a C-terminal glycine (B1666218) but no amidation showed significantly lower potency. nih.gov Another approach involves substituting amino acids to alter the peptide's properties; for instance, replacing a phenylalanine with a lysine (B10760008) can modify the peptide's hemolytic (red blood cell-damaging) potential. igem.org These established strategies for rational design could be applied to create this compound derivatives to probe the roles of its high number of acidic residues or to enhance its selectivity for specific targets. nih.gov The production of these engineered analogs follows the same SPPS protocols used for the native peptide. frontiersin.orgmdpi.com
Purification and Characterization of Synthetic this compound Analogs
After synthesis and cleavage from the resin, the crude peptide product is a mixture containing the desired peptide along with truncated sequences and other impurities. Therefore, a robust purification step is essential. frontiersin.orgnih.gov
Purification: The primary method for purifying synthetic this compound and its analogs is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). mdpi.comnih.gov The crude peptide is dissolved and injected into the HPLC system, where it is passed through a column (e.g., a C18 column) packed with a nonpolar stationary phase. A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA) is used to elute the components. frontiersin.orgnih.gov Peptides are separated based on their hydrophobicity, and fractions are collected. The absorbance of the eluent is monitored, typically at 210-220 nm, to detect the peptide bonds. nih.govnih.gov
Characterization: Once purified, the identity and structural integrity of the this compound analogs must be confirmed.
Mass Spectrometry: This is the most critical technique for confirming that the correct peptide has been synthesized. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) or Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the purified peptide. nih.gov The measured mass should match the calculated theoretical mass of the intended sequence.
Analytical HPLC: The purity of the final product is assessed using analytical RP-HPLC. A sharp, single peak indicates a highly pure sample. mdpi.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to investigate the secondary structure of the peptide. Like other latarcins, this compound is expected to be largely unstructured in aqueous solution but to fold into an α-helical conformation in a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE) or lipid vesicles. nih.govresearchgate.net CD spectra can confirm this conformational change, which is often essential for biological activity. researchgate.net
| Technique | Purpose | Typical Outcome/Observation |
| RP-HPLC | Purification of the crude peptide. | Isolation of the target peptide from impurities. |
| Mass Spectrometry (MALDI-ToF, ESI) | Confirmation of peptide identity. | The experimental molecular weight matches the calculated theoretical mass. |
| Analytical HPLC | Assessment of final purity. | A single, sharp peak indicates a pure compound. |
| Circular Dichroism (CD) Spectroscopy | Determination of secondary structure. | Confirms folding into an α-helical structure in a membrane-like environment. |
In-depth Analysis of this compound Remains Elusive in Scientific Literature
Despite significant interest in the Latarcin family of antimicrobial peptides (AMPs) from spider venom, a comprehensive scientific profile of the specific compound this compound (Ltc 6b) is not yet available in published research. While its existence has been documented, detailed experimental studies using advanced research methodologies to characterize its cellular interactions and effects on membranes are conspicuously absent, precluding the creation of a detailed article based on the requested scientific parameters.
This compound has been identified as a 35-residue peptide, originating from the venom of the Lachesana tarabaevi spider. nih.gov It is known to be derived from a precursor protein and undergoes post-translational modification, specifically the formation of a pyroglutamic residue from its N-terminal glutamine. nih.gov However, beyond these initial characterization details, further investigation into its specific bioactivities and mechanisms of action appears to be undetermined or at least not published. nih.gov
Systematic studies on the Latarcin family have provided a wealth of information on other members, such as Ltc1, Ltc2a, and Ltc6a, employing a range of sophisticated techniques. mdpi.comresearchgate.netnih.gov These studies have successfully used methods like Oriented Circular Dichroism (OCD) and solid-state Nuclear Magnetic Resonance (NMR) to determine the helical structure and membrane alignment of these peptides. mdpi.comnih.govresearchgate.net For instance, Ltc6a was found to have low antimicrobial activity but could still perturb model bilayers, although it tended to aggregate in oriented membrane samples, complicating analysis. mdpi.comnih.gov
However, this level of detailed analysis does not extend to this compound. There is no available data from studies utilizing the following advanced methodologies specifically for this compound:
Microscopic Techniques for Cellular Interaction Visualization: No research could be found employing Epifluorescence Microscopy or Confocal Laser Scanning Microscopy to visualize the interaction of this compound with cells. Such studies are crucial for understanding how the peptide targets and localizes within or on cellular structures. nih.govacs.org
Flow Cytometry in Cellular Permeability Assessment: The ability of this compound to permeate cell membranes has not been quantified using flow cytometry, a standard method for assessing membrane integrity. frontiersin.orgdaneshyari.comfrontiersin.org
Biophysical Techniques for Membrane-Bound State Analysis: Crucial biophysical techniques that reveal the peptide's behavior within a membrane environment have not been applied to this compound. Specifically, there are no published findings from:
Oriented Circular Dichroism (OCD) to determine its orientation (e.g., surface-bound or inserted) within a lipid bilayer. researchgate.netacs.org
Solid-State ¹⁵N-NMR and ³¹P-NMR to precisely measure its helix alignment and the resulting perturbation of the lipid membrane structure. mdpi.comresearchgate.netacs.org
Advanced Research Methodologies Applied to Latarcin 6b
In-Silico Approaches for Peptide-Membrane Interactions
Computational, or in-silico, methodologies are pivotal in elucidating the molecular mechanisms that govern the interaction between peptides and biological membranes. For the latarcin family of peptides, including Latarcin 6b (Ltc6b, also referred to as Ltc6a in scientific literature), these techniques provide insights that complement experimental data, offering a detailed view of conformational changes and membrane dynamics at an atomic level. researchgate.netnih.gov While comprehensive computational studies have often prioritized the more potent members of the family, such as Ltc1 and Ltc2a, the approaches are broadly applicable and have provided context for the behavior of all latarcins. nih.govnih.govworldscientific.com
Diverse computational techniques have been employed to model the spatial structure of latarcins in environments that mimic biological membranes. nih.gov Key among these are Molecular Dynamics (MD) simulations, which allow researchers to observe the time-dependent behavior of the peptide-membrane system. worldscientific.com These simulations can be performed at different resolutions, from all-atom models that provide a highly detailed picture, to coarse-grained models that allow for the observation of larger-scale phenomena over longer timescales, such as lipid clustering. mpi-cbg.de
A common strategy involves studying the peptide's structure through methods like Circular Dichroism (CD) spectroscopy in membrane-mimicking environments, such as detergent micelles or phospholipid liposomes, and then refining the resulting structures using computational simulations. rcsb.org For instance, the structure of Latarcin 2a was determined using NMR in sodium dodecyl sulfate (B86663) (SDS) micelles and further refined with Monte Carlo simulations in a simulated water-octanol slab environment to predict its orientation within a lipid bilayer. rcsb.orgresearchgate.net This combined experimental and computational approach is crucial for validating the models used. worldscientific.com
For the latarcin family, these simulations have been used to investigate several key factors that govern their interaction with membranes:
Conformational Plasticity : How the peptides, which are often unstructured in aqueous solutions, fold into their characteristic α-helical structures upon contact with a lipid surface. nih.govnih.gov
Membrane Binding and Insertion : The role of electrostatic and hydrophobic interactions in drawing the cationic peptides to the anionic surface of bacterial model membranes and driving the insertion of hydrophobic residues into the lipid core. mpi-cbg.deresearchgate.net
Membrane Destabilization : The ability of the peptides to disrupt the lipid bilayer, leading to pore formation or other forms of membrane damage. This "membrane response" is often localized and involves the formation of specific contacts between the peptide and lipid molecules. worldscientific.com
Although this compound exhibits low antimicrobial and hemolytic activity compared to its counterparts, computational and biophysical analyses reveal that it is still capable of interacting with and perturbing model lipid bilayers. nih.govnih.gov Oriented Circular Dichroism (OCD) studies, which are used to determine the alignment of helices within a membrane, have been performed on the entire latarcin family. nih.gov These studies showed that while most latarcins become highly helical in the presence of a lipid membrane, this compound displays the lowest helicity of the group. nih.gov Despite this, it induces considerable leakage in model vesicles, suggesting a capacity for membrane disruption that is not directly correlated with its biological activity against bacterial or red blood cells. nih.gov This discrepancy highlights the complexity of peptide-membrane interactions, where the ability to physically perturb a simple lipid model does not always translate to potent biological effect, possibly due to factors not captured in the model system or the requirement of intracellular targets for some peptides. nih.gov
The following table summarizes comparative findings for the latarcin peptides, contextualizing the properties of this compound.
| Property | Latarcin 1 (Ltc1) | Latarcin 2a (Ltc2a) | Latarcin 3a (Ltc3a) | Latarcin 4a (Ltc4a) | Latarcin 5a (Ltc5a) | This compound (Ltc6a) | Latarcin 7 (Ltc7) |
| Helicity in Membrane | High | High | 87-94% | 87-94% | High | 65% (Lowest) | 89% |
| Antimicrobial Activity | High | High | Moderate | Moderate | High | Low | Low |
| Hemolytic Activity | 36% | High | 16% | 12% | 27% | <3% (Lowest) | <3% (Lowest) |
| Vesicle Leakage | High | High | Low (20%) | Low (20%) | High | High (50%) | High (50%) |
| Membrane Perturbation | Low | High | Low | Low | Low | Moderate | Moderate |
Data compiled from multiple sources. nih.govnih.govlumi-supercomputer.eu Note that this compound is referred to as Ltc6a in the referenced literature.
Comparative Research and Unique Aspects of Latarcin 6b Within the Latarcin Family
Distinctive Characteristics and Research Focus on Latarcin 6b
This compound, along with Latarcin 6a and 6c, is distinguished by its origin from a binary precursor protein, a feature not shared by all latarcins. nih.gov This precursor undergoes processing to release two mature latarcin peptides. nih.gov A notable post-translational modification in Ltc 6b is the formation of a pyroglutamic acid residue at its N-terminus from a glutamine precursor. nih.gov
A primary focus of research on Ltc 6b and its close relative, Ltc 7, is their comparatively low antimicrobial and hemolytic activity when contrasted with other members of the latarcin family. mdpi.comnih.gov This has led to investigations into the structural and physicochemical properties that differentiate them and govern their biological functions. Despite its reduced lytic capabilities, Ltc 6b is still considered a membrane-active peptide, capable of interacting with and perturbing model lipid bilayers, albeit in a manner distinct from its more aggressive counterparts. mdpi.comresearchgate.net This has prompted studies to understand the subtleties of its membrane interactions and potential for alternative biological roles beyond direct cytotoxicity. mdpi.comresearchgate.net
Analysis of Activity Variations Among Latarcin Family Members
The biological activities of the latarcin family members vary significantly. Peptides like Ltc 1, Ltc 2a, Ltc 3a, Ltc 4a, and Ltc 5a are effective at killing bacteria. researchgate.net In contrast, Ltc 6a and Ltc 7, the group to which Ltc 6b belongs, exhibit minimal antimicrobial and hemolytic activity. mdpi.comnih.gov For instance, Ltc 2a can cause 100% hemolysis at a concentration of 128 µg/mL, while Ltc 6a and Ltc 7 show less than 3% hemolysis at a concentration of 256 µg/mL. mdpi.com
Interestingly, despite their low lytic activity against bacterial and red blood cells, Ltc 6a and Ltc 7 demonstrate a considerable ability to induce leakage in artificial vesicle models, suggesting a specificity for certain lipid compositions. mdpi.com This discrepancy highlights that the mode of action for each latarcin is highly dependent on the composition of the target membrane. mdpi.com No functional synergy has been observed between the different latarcins. mdpi.comresearchgate.net
| Latarcin | Antimicrobial Activity | Hemolytic Activity (% at 256 µg/mL) | Vesicle Leakage (%) |
|---|---|---|---|
| Ltc1 | High | 36 | Moderate |
| Ltc2a | High | 100 (at 128 µg/mL) | 75 |
| Ltc3a | High | 16 | 20 |
| Ltc4a | High | 12 | 20 |
| Ltc5 | High | 27 | Moderate |
| Ltc6a | Low | <3 | 50 |
| Ltc7 | Low | <3 | 50 |
Structural Diversity and its Implications for this compound Research
The latarcin family exhibits significant structural diversity, with lengths varying from 20 to 35 residues. nih.gov While they all tend to be unstructured in aqueous solutions, they adopt an amphipathic α-helical conformation in membrane-mimicking environments. nih.govresearchgate.net However, the characteristics of these helices differ.
Ltc 6b and Ltc 7 are among the longer latarcins, with 35 and 34 residues respectively. nih.gov They also have a notable content of acidic amino acid residues, resulting in a lower net positive charge compared to more active latarcins. nih.gov This lower net charge is thought to contribute to their reduced activity against bacteria. researchgate.net While most latarcins form well-defined amphipathic helices, the distribution of hydrophobic and charged residues in Ltc 6b and its relatives influences their orientation and interaction with the lipid bilayer. mdpi.com For example, Ltc 6a has the lowest helicity (65%) among the family members. researchgate.net This structural variability is a key area of research, as it directly impacts the peptides' ability to bind to and disrupt different types of cell membranes. mdpi.comkvinzo.com
| Latarcin | Length (Residues) | Net Charge | Key Structural Features |
|---|---|---|---|
| Ltc1 | 26 | +6 | Hydrophobic strip disrupted by two cationic residues. mdpi.com |
| Ltc2a | 26 | +8 | Coiled-coil-like hydrophobic strip. mdpi.com |
| Ltc3a | 20 | +6 | Shortest, amidated C-terminus, typical amphiphilic profile. mdpi.com |
| Ltc4a | 24 | +6 | Amidated C-terminus, typical amphiphilic profile. mdpi.com |
| Ltc5 | 28 | +10 | Amidated C-terminus, high number of aromatic residues. mdpi.com |
| Ltc6a | 35 | +2 | Longer peptide, lower net charge, N-terminal pyroglutamic acid. nih.gov |
| Ltc6b | 35 | - | Longer peptide, high content of acidic residues, N-terminal pyroglutamic acid. nih.gov |
| Ltc7 | 34 | +2 | Longer peptide, lower net charge, high content of acidic residues. nih.gov |
Research into Factors Influencing this compound Specificity and Efficacy
The specificity and efficacy of this compound are influenced by a combination of factors, primarily its primary sequence and the resulting physicochemical properties. The high content of acidic residues in Ltc 6b and Ltc 7 is a significant factor. nih.gov While still possessing a net positive charge, the presence of negative charges can modulate the electrostatic interactions with the negatively charged components of bacterial membranes and the zwitterionic nature of eukaryotic cell membranes.
Future Research Directions and Translational Potential for Latarcin 6b
Exploration of Novel Latarcin 6b Derivatives and Analog Development
The development of novel derivatives and analogs of this compound is a key area of future research, aimed at enhancing its therapeutic properties while minimizing potential cytotoxicity. researchgate.net Rational design of peptide analogs, which involves modifying parameters like charge, hydrophobicity, and length, can lead to the creation of molecules with improved activity and selectivity. nih.gov
One approach involves creating synthetic analogs with altered amino acid sequences. For instance, studies on other latarcins, such as Latarcin-3a, have demonstrated that modifications to the primary sequence can increase antibacterial activity and reduce hemolytic effects. nih.gov Techniques like alanine (B10760859) scanning, where specific amino acid residues are systematically replaced with alanine, can help identify key residues responsible for bioactivity and cytotoxicity. researchgate.net This method has been successfully used to enhance the antimicrobial activity of other spider venom peptides. researchgate.net
Furthermore, the development of multifunctional peptides derived from latarcins is a promising avenue. By adjusting the physicochemical properties of the peptide, it is possible to create analogs with a broader spectrum of activity against pathogenic bacteria and even tumor cells. nih.gov Shortening the peptide chain to its core α-helical region can also be a strategy to optimize its function. nih.gov
Interactive Table: Examples of Latarcin Analog Development Strategies
| Strategy | Description | Potential Outcome | Reference |
|---|---|---|---|
| Rational Design | Altering physicochemical properties like charge and hydrophobicity. | Enhanced activity and selectivity. | nih.gov |
| Alanine Scanning | Systematically replacing amino acids with alanine. | Identification of key residues for activity. | researchgate.net |
| Sequence Truncation | Shortening the peptide to its core functional domain. | Optimized peptide function. | nih.gov |
| Multifunctionalization | Engineering peptides with multiple biological activities. | Broader therapeutic applications. | nih.gov |
Deeper Understanding of Complex Biological System Interactions
A comprehensive understanding of how this compound interacts with complex biological systems is crucial for its development as a therapeutic agent. Latarcins are known to be flexible peptides that can interact with a variety of biological molecules, including lipids, carbohydrates, proteins, and nucleic acids. nih.gov
The primary mechanism of action for many latarcins is their ability to disrupt cell membranes. nih.govacs.org They are typically unstructured in aqueous solutions but fold into amphipathic α-helical structures upon contact with membranes. nih.govresearchgate.net This structural change allows them to interact with and permeabilize the lipid bilayer, leading to cell lysis. nih.govcapes.gov.br The "carpet-like" model has been proposed, where the peptides accumulate on the membrane surface before disrupting it. capes.gov.bracs.org
However, the interactions are more nuanced than simple membrane disruption. Some latarcins exhibit selective activity, efficiently killing bacteria without causing significant damage to other cells. researchgate.netnih.gov This suggests that they may have intracellular targets or interact with specific membrane components. researchgate.netresearchgate.net For example, some studies suggest that certain latarcins can translocate across the membrane to interact with intracellular components. researchgate.net Further research is needed to elucidate these complex interactions and the factors that govern the selectivity of this compound.
Integration of Multi-Omics Data for Comprehensive this compound Research
The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to comprehensively understand the effects of this compound. nih.govnih.gov This systems-level perspective can reveal the intricate molecular networks that are perturbed by the peptide and help to identify its mechanism of action and potential off-target effects. nih.gov
For instance, transcriptomic analysis of cells treated with this compound could reveal changes in gene expression related to cell stress, apoptosis, and immune responses. Proteomic studies could identify protein binding partners of the peptide, shedding light on its molecular targets. biorxiv.org Metabolomic analysis, in turn, could uncover alterations in cellular metabolic pathways, providing a functional readout of the peptide's activity. nih.gov
By combining these different layers of biological information, researchers can build more accurate models of this compound's function. nih.gov This integrated approach has the potential to accelerate the discovery of biomarkers for predicting treatment response and to guide the development of more effective and safer this compound-based therapies.
Challenges and Opportunities in this compound Research and Development
The journey of this compound from a venom peptide to a clinical therapeutic is fraught with both challenges and opportunities. A significant challenge lies in optimizing its therapeutic window—maximizing its efficacy against target pathogens or cancer cells while minimizing toxicity to host cells. researchgate.netfrontiersin.org While some latarcins exhibit low hemolytic activity, others can be indiscriminately lytic. nih.govmdpi.com
Another hurdle is the potential for the development of resistance. As with any antimicrobial agent, there is a risk that pathogens could evolve mechanisms to evade the action of this compound. Understanding its precise mechanism of action is key to anticipating and potentially overcoming resistance.
Despite these challenges, the opportunities are substantial. The rise of multidrug-resistant bacteria has created an urgent need for novel antibiotics, and antimicrobial peptides like this compound represent a promising class of therapeutics. nih.gov Their potential application also extends to oncology, with some studies indicating that latarcins can have cytotoxic effects on cancer cells. nih.govwikipedia.org Furthermore, the inherent diversity of spider venoms suggests that there are likely many more latarcin-like peptides with unique and potent activities waiting to be discovered and characterized. researchgate.netmdpi.com The continued exploration of these natural sources, coupled with advanced bioengineering and multi-omics approaches, holds great promise for the future of this compound and related peptides in medicine.
Q & A
Q. What experimental models are appropriate for initial testing of Latarcin 6b’s antimicrobial efficacy?
Methodological Answer: Begin with in vitro models such as broth microdilution assays to determine the minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA). For example, studies have demonstrated Latarcin derivatives achieving MIC values as low as 1–2 µM against MRSA . Complement this with time-kill assays to measure bacterial death rates (e.g., 99% reduction in 5 minutes at specific concentrations) .
Q. How can researchers validate the mechanism of action of this compound against bacterial membranes?
Methodological Answer: Use fluorescence microscopy with membrane-impermeable dyes (e.g., propidium iodide) to detect membrane disruption. Scanning electron microscopy (SEM) can further visualize bacterial cell damage, such as pore formation or lysis. These methods were critical in confirming Latarcin-induced cell membrane damage in MRSA .
What criteria should guide the formulation of research questions on this compound’s therapeutic potential?
Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example, a FINER-aligned question could be: “Does fusion of this compound with nuclear localization sequences enhance its intracellular delivery in Gram-positive bacteria without increasing mammalian cell toxicity?” .
Q. How should researchers ensure reproducibility in this compound experiments?
Methodological Answer: Follow guidelines for experimental documentation:
- Detail peptide synthesis, purification methods (e.g., HPLC), and characterization (mass spectrometry).
- Include triplicate replicates for all assays to account for variability .
- Provide raw data and statistical analysis in supplementary materials .
Advanced Research Questions
Q. What strategies can optimize the structural configuration of this compound to improve its antimicrobial activity?
Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with modified amino acid residues or fusion peptides (e.g., nuclear localization sequences). Test these variants against MRSA and compare MIC values, bactericidal kinetics, and cytotoxicity profiles .
Q. How can contradictory data on this compound’s cytotoxicity be resolved?
Methodological Answer: Perform dose-response assays on mammalian cell lines (e.g., HEK-293) using standardized protocols (e.g., MTT assays). Compare results across multiple cell types and control for variables like peptide stability in culture media. Transparently report conflicting data with possible explanations (e.g., batch variability) .
Q. What methodological challenges arise when transitioning from in vitro to in vivo models for this compound?
Methodological Answer: Address peptide stability (e.g., protease susceptibility) by using D-amino acid substitutions or encapsulation in nanoparticles. Monitor pharmacokinetics (e.g., half-life) in animal models and correlate with efficacy metrics (e.g., bacterial load reduction in infected tissues) .
Q. How can researchers design studies to compare this compound with existing antimicrobial peptides?
Methodological Answer: Use a standardized panel of bacterial strains (e.g., ATCC controls) and assays (e.g., checkerboard synergy testing). Evaluate parameters such as:
Q. What analytical frameworks are suitable for evaluating this compound’s broad-spectrum potential against emerging pathogens?
Methodological Answer: Employ phylogenetic analysis to identify bacterial lineages with membrane compositions susceptible to this compound. Combine this with high-throughput screening against clinical isolates (e.g., ESKAPE pathogens) and genomic sequencing to detect resistance mechanisms .
Q. How can researchers address ethical considerations in this compound studies involving animal models?
Methodological Answer: Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0). Justify sample sizes using power analysis, minimize suffering through humane endpoints, and ensure transparency in reporting adverse events. Ethical approval must precede experimental work .
Key Data from this compound Studies (Summarized from )
| Parameter | Value/Outcome |
|---|---|
| MIC against MRSA | 1–2 µM |
| Time to 99% bacterial kill | 5 minutes |
| Mammalian cell cytotoxicity | No toxicity observed at ≤50 µM |
| Cell membrane damage (SEM) | Pore formation and lysis confirmed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
